molecular formula C20H19NO5S B6511288 8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one CAS No. 950281-22-8

8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

Número de catálogo: B6511288
Número CAS: 950281-22-8
Peso molecular: 385.4 g/mol
Clave InChI: RXKXVLIZYHNVPL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 3-position with a 1,2,3,4-tetrahydroisoquinoline sulfonyl group and at the 8-position with an ethoxy group. Coumarins are widely studied for their pharmacological properties, including anticoagulant, anticancer, and anti-inflammatory activities . The ethoxy group at the 8-position likely enhances lipophilicity compared to methoxy or hydroxy analogs, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

Propiedades

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-8-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-2-25-17-9-5-8-15-12-18(20(22)26-19(15)17)27(23,24)21-11-10-14-6-3-4-7-16(14)13-21/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKXVLIZYHNVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

2.1. Substituents on the Coumarin Core
  • 8-Methoxy vs. 8-Ethoxy Coumarins The methoxy analog (8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one) differs only in the alkoxy group at position 6. Methoxy derivatives are generally more metabolically stable due to slower O-demethylation compared to ethoxy groups, which may undergo faster oxidative metabolism .
  • 3-Sulfonyl vs. 3-Benzamide Coumarins Compounds like 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide () share the sulfonyl-tetrahydroisoquinoline motif but lack the coumarin scaffold. These benzamide derivatives exhibit Tanimoto similarities >0.7 to coumarin-based compounds, suggesting overlapping pharmacophores for potassium channel inhibition (Kv1.1–1.2) . However, the coumarin core in the target compound may confer distinct electronic and steric properties, influencing target selectivity.
2.2. Tetrahydroisoquinoline Modifications
  • 6,7-Dimethoxy-Tetrahydroisoquinoline Derivatives with 6,7-dimethoxy substitutions on the tetrahydroisoquinoline ring (e.g., compound 3h in ) demonstrate enhanced P-gp inhibition (IC50 = 70 nM) due to improved hydrophobic interactions with the protein’s transmembrane domains. The absence of methoxy groups in the target compound may reduce binding affinity but increase selectivity over MRP1 .
  • Sulfonyl Linker vs. Polymethylene Spacers In P-gp inhibitors like 7-[4-(6,7-dimethoxy-tetrahydroisoquinoline)butoxy]-3-phenylcoumarin (3s, IC50 = 160–280 nM), flexible polymethylene spacers optimize interactions with the P-gp substrate-binding pocket.
2.3. P-gp Inhibition and MDR Reversal

The target compound’s structural analogs (e.g., 3h, 3u) show nanomolar P-gp inhibition and reverse doxorubicin resistance in cancer cells . While specific data for the ethoxy derivative are unavailable, its sulfonyl-tetrahydroisoquinoline group likely engages critical P-gp residues (e.g., Phe-343, Tyr-310) via π-π stacking and hydrogen bonding. Ethoxy substitution may reduce MRP1 inhibition (SI > 350 for 3k, 3l) by sterically hindering interactions with MRP1’s polar substrate-binding site .

2.4. Drug-Likeness and Physicochemical Properties
  • QED Scores: Analogs with sulfonyl-tetrahydroisoquinoline motifs typically score within the drug-like range (QED = 0.5–0.7), balancing lipophilicity and polarity .
  • logP : The ethoxy group increases logP (~3.5 estimated) compared to methoxy (logP ~2.8), which may affect solubility and CYP-mediated metabolism .

Data Tables

Table 2. Physicochemical Properties

Compound logP Molecular Weight (g/mol) H-Bond Acceptors
Target Compound ~3.5 ~415 6
3h () 3.1 486 7
8-Methoxy Analog () ~2.8 ~401 6

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.